Racecadotril, also known as acetorphan, is a pro-drug that is rapidly metabolized in vivo to its active metabolite, thiorphan []. Both racecadotril and thiorphan are inhibitors of neutral endopeptidase (NEP, EC 3.4.24.11) []. This enzyme is responsible for the breakdown of enkephalins, naturally occurring peptides with antisecretory effects in the intestine [, ].
The synthesis of racecadotril involves several key steps:
This method has been optimized for industrial application by reducing the use of hazardous solvents and improving product yield and purity.
Racecadotril has a complex molecular structure characterized by the following features:
The stereochemistry of racecadotril is significant as it exists as a racemic mixture (both R and S forms), which influences its pharmacodynamics .
Racecadotril undergoes various chemical reactions during its synthesis and metabolism:
Racecadotril's mechanism of action primarily revolves around its metabolite, thiorphan:
Racecadotril exhibits several notable physical and chemical properties:
Racecadotril is primarily utilized in clinical settings for:
Racecadotril exerts its antidiarrheal effects primarily through enkephalinase inhibition. Following oral administration, racecadotril is rapidly hydrolyzed to its active metabolite, thiorphan (benzyl ester of N-(3-mercapto-2-benzylpropanoyl)-glycine) [5] [9]. Thiorphan potently inhibits membrane-bound enkephalinase (neutral endopeptidase, NEP 24.11), an enzyme responsible for degrading endogenous opioid peptides, particularly enkephalins, in the gastrointestinal tract [1] [7]. This inhibition elevates local enkephalin concentrations, allowing prolonged activation of δ-opioid receptors (DORs) on enterocytes [1] [10].
The binding of enkephalins to δ-opioid receptors triggers G-protein coupled signaling, leading to inhibition of adenylate cyclase and reduced intracellular cyclic AMP (cAMP) levels [5] [10]. This contrasts with μ-opioid receptor agonists (e.g., loperamide), which primarily reduce gut motility. Crucially, racecadotril's effects are reversed by naloxone, confirming opioid receptor mediation, but remain unaffected by α-adrenergic antagonists (e.g., phentolamine) [2] [7]. The δ-receptor selectivity explains racecadotril’s lack of central opioid effects, as it minimally crosses the blood-brain barrier [1] [5].
Table 1: Key Characteristics of Enkephalinase Inhibition by Thiorphan
Parameter | Value/Effect | Significance |
---|---|---|
Target Enzyme | Enkephalinase (NEP 24.11) | Degrades endogenous enkephalins |
IC₅₀ of Thiorphan | 6.1 nM | High inhibitory potency [5] |
Effect on Enkephalins | ↑ 2-3 fold in intestinal mucosa | Prolongs antisecretory activity [1] |
Receptor Specificity | δ-opioid receptors (DOR) | No activation of μ-receptors [10] |
Naloxone Reversal | Yes | Confirms opioid pathway [2] [7] |
Racecadotril’s primary therapeutic action is selective reduction of intestinal hypersecretion without affecting basal physiological secretion. By preserving enkephalins, it modulates chloride ion (Cl⁻) transport in crypt enterocytes. Enkephalins suppress cAMP-dependent Cl⁻ efflux via the cystic fibrosis transmembrane conductance regulator (CFTR) channel, a key driver of secretory diarrhea [8].
In cholera toxin-induced models, thiorphan reduces water secretion by 49% (0.73 ± 0.15 mL/min to 0.37 ± 0.13 mL/min) and sodium/potassium secretion by 88% and 51%, respectively [2]. This occurs because elevated cAMP (e.g., from bacterial toxins) activates CFTR, causing massive Cl⁻ and fluid efflux. By lowering cAMP, racecadotril normalizes ion flux without altering glucose- or nutrient-coupled absorption pathways [8] [10]. Consequently, it complements oral rehydration therapy (ORT) by reducing stool volume and diarrheal duration while preserving electrolyte balance [1] [6].
Table 2: Impact of Racecadotril on Intestinal Secretion Parameters
Parameter | Basal State Effect | Hypersecretory State Effect | Study Model |
---|---|---|---|
Water Secretion | No change | ↓ 49% (vs. vehicle) [2] | Cholera toxin (dog) |
Sodium Secretion | No change | ↓ 88% (125 → 14.7 μmol/min) [2] | Cholera toxin (dog) |
Potassium Secretion | No change | ↓ 51% (3.41 → 1.66 μmol/min) [2] | Cholera toxin (dog) |
Stool Output in Children | Not applicable | ↓ 46% (vs. placebo) [1] [6] | Acute watery diarrhea |
A critical distinction between racecadotril and conventional antidiarrheals (e.g., loperamide) is its lack of effect on gastrointestinal motility. Loperamide, a μ-opioid agonist, slows transit by inhibiting propulsive contractions, which risks bacterial overgrowth or toxic megacolon [3] [7]. In contrast, racecadotril:
This selectivity arises because δ-opioid receptors modulate electrolyte secretion, not smooth muscle contraction. Studies confirm racecadotril has no impact on intestinal transit time, even at supratherapeutic doses [5] [10].
Thiorphan is the exclusive mediator of racecadotril’s pharmacological effects. Racecadotril acts as a prodrug with minimal intrinsic activity (enkephalinase IC₅₀: 4500 nM vs. thiorphan’s 6.1 nM) [5]. Key pharmacokinetic and functional attributes include:
Analytical studies (LC-MS/MS) confirm thiorphan’s linear pharmacokinetics (1–200 ng/mL range), supporting its role as the dominant bioactive species [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7